molecular formula C9H12N4O B13072939 6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13072939
M. Wt: 192.22 g/mol
InChI Key: BLTCIBOCNWKAAB-UHFFFAOYSA-N
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Description

6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and chloroform . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other triazolopyrimidines, such as:

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities .

Biological Activity

6-Ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS No. 1566942-86-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H12_{12}N4_4O with a molecular weight of 192.22 g/mol. Its structure features a triazole-pyrimidine framework that is critical for its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit various biological activities including:

  • Antiviral Activity : Compounds similar to this compound have shown promise in inhibiting viral replication. For instance, derivatives have been tested against HIV and influenza viruses with varying degrees of success in disrupting viral polymerase interactions .
  • Anticancer Properties : Research has highlighted the antiproliferative effects of related triazolo-pyrimidines against several cancer cell lines including breast and colon cancer. The mechanism appears to involve the inhibition of specific kinases or cellular pathways critical for tumor growth .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes such as dihydrofolate reductase (DHFR), although some studies indicate a lack of activity against this target while still exhibiting antiproliferative effects through alternative pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Polymerases : Compounds in this class can disrupt the function of viral polymerases by binding to critical sites necessary for viral RNA synthesis.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by interfering with kinase signaling pathways.
  • Apoptotic Induction : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsKey Findings
AntiviralHIV-1Inhibition observed; IC50_{50} values in micromolar range .
AnticancerBreast & Colon Cancer Cell LinesSignificant antiproliferative activity noted; specific IC50_{50} values vary by compound .
Enzyme InhibitionDHFRLack of inhibition reported; alternative pathways engaged .

Case Study: Antiviral Activity Against Influenza

In a study focusing on influenza A virus polymerase interactions, derivatives similar to this compound were shown to effectively reduce viral plaque formation in vitro. The compounds exhibited IC50_{50} values indicating effective inhibition at low concentrations .

Case Study: Anticancer Efficacy

A series of synthesized triazolo-pyrimidine derivatives were evaluated against various cancer cell lines. The most potent compound demonstrated an IC50_{50} value significantly lower than standard chemotherapeutics in breast cancer models. Mechanistic studies revealed that these compounds could induce apoptosis through caspase activation pathways .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

6-ethyl-2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H12N4O/c1-4-7-5(2)13-9(11-8(7)14)10-6(3)12-13/h4H2,1-3H3,(H,10,11,12,14)

InChI Key

BLTCIBOCNWKAAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=NC(=N2)C)NC1=O)C

Origin of Product

United States

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